molecular formula C18H18N4O3 B2547852 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 2108823-09-0

1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2547852
CAS No.: 2108823-09-0
M. Wt: 338.367
InChI Key: JRUHWPSKTKLFSD-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring, a hydroxy group, a methoxyphenyl group, and a phenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Attachment of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of protecting groups to prevent unwanted side reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole intermediate with an appropriate amine, such as aniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. The hydroxy and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxamide Derivatives: These compounds share the triazole ring and carboxamide group but differ in their substituents, leading to variations in biological activity.

    Hydroxyphenyl Triazoles: Compounds with hydroxyphenyl groups attached to the triazole ring, similar to the target compound.

    Methoxyphenyl Triazoles: Compounds with methoxyphenyl groups attached to the triazole ring.

Uniqueness

1-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-15-9-7-13(8-10-15)16(23)11-22-12-19-17(21-22)18(24)20-14-5-3-2-4-6-14/h2-10,12,16,23H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUHWPSKTKLFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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